1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with appropriate phenyl and pyrazole derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H26N4 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-4-phenyl-5-propylpyrazol-3-amine |
InChI |
InChI=1S/C18H26N4/c1-3-7-16-17(14-8-5-4-6-9-14)18(19)22(20-16)15-10-12-21(2)13-11-15/h4-6,8-9,15H,3,7,10-13,19H2,1-2H3 |
InChI Key |
JSHLENIWFKBAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)N)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.